HDAC6 Inhibitory Activity: Class-Level Inference from 1,3,4-Oxadiazole Sulfonamide Patent Series
No direct HDAC6 inhibition data exists for CAS 896350-74-6. However, US Patent 9,187,437 B2 discloses substituted 1,3,4-oxadiazole compounds—structurally encompassing the core of the target molecule—as HDAC6 inhibitors [1]. In the patent series, representative analogs bearing methoxyphenyl-oxadiazole and sulfonylbenzamide motifs achieved HDAC6 IC₅₀ values in the sub-micromolar range (typically 0.1–5 µM) [1]. By contrast, the simpler unsubstituted benzamide comparator lacking the oxadiazole ring was essentially inactive (>50 µM) [1]. This class-level SAR positions the target compound as a candidate HDAC6 probe, though exact potency remains unquantified.
| Evidence Dimension | HDAC6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred class range: ~0.1–5 µM based on patent analogs |
| Comparator Or Baseline | Unsubstituted benzamide lacking oxadiazole: IC₅₀ > 50 µM |
| Quantified Difference | ~10–500-fold improvement (class-level projection) |
| Conditions | Recombinant human HDAC6 enzymatic assay (patent conditions) |
Why This Matters
For procurement decisions in HDAC6-focused projects, this compound's structural inclusion in a patented selective inhibitor series provides a stronger rationale than selecting an untested oxadiazole without documented HDAC6 class membership.
- [1] US Patent 9,187,437 B2. Substituted oxadiazole compounds. Examples and biological data. View Source
